molecular formula C18H18N4O3 B2388176 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775346-02-5

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2388176
CAS No.: 1775346-02-5
M. Wt: 338.367
InChI Key: AYOBSEKLVUPHMT-UHFFFAOYSA-N
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Description

The compound “2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and LC–MS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve a sequential condensation followed by tandem oxidative cyclization and rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and LC–MS .

Future Directions

The future directions for “2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-19-16(20-25-12)15-14-9-5-6-10-21(14)18(24)22(17(15)23)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOBSEKLVUPHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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